Cas no 1935936-02-9 (3-amino-2-methyl-4-nitrobenzoic acid)

3-アミノ-2-メチル-4-ニトロ安息香酸は、有機合成化学において重要な中間体として利用される化合物です。分子式C8H8N2O4で表され、アミノ基とニトロ基がベンゼン環上に位置する特性から、医薬品や染料の合成原料として高い有用性を示します。特に、反応性に富む官能基を複数有するため、多段階合成におけるキー中間体としての応用が可能です。結晶性が良好で取り扱いやすく、純度管理が容易な点も特長です。また、求電子置換反応や還元反応など、多様な化学変換への適応性を備えており、研究開発分野で幅広く活用されています。

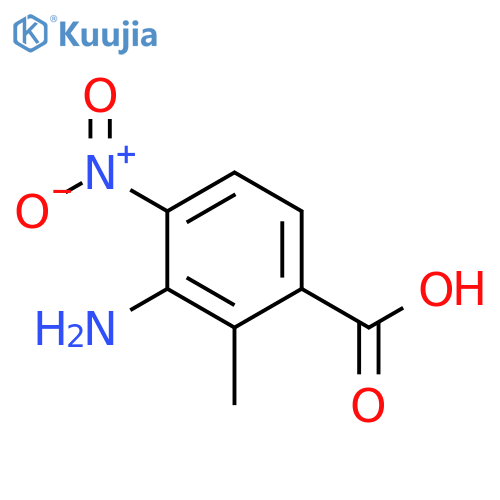

1935936-02-9 structure

商品名:3-amino-2-methyl-4-nitrobenzoic acid

CAS番号:1935936-02-9

MF:C8H8N2O4

メガワット:196.160121917725

CID:5246452

3-amino-2-methyl-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-amino-2-methyl-4-nitro-

- 3-amino-2-methyl-4-nitrobenzoic acid

-

- インチ: 1S/C8H8N2O4/c1-4-5(8(11)12)2-3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)

- InChIKey: BJHYPVHIWFEDPY-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C([N+]([O-])=O)C(N)=C1C

3-amino-2-methyl-4-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-258199-1.0g |

3-amino-2-methyl-4-nitrobenzoic acid |

1935936-02-9 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-258199-1g |

3-amino-2-methyl-4-nitrobenzoic acid |

1935936-02-9 | 1g |

$0.0 | 2023-09-14 |

3-amino-2-methyl-4-nitrobenzoic acid 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1935936-02-9 (3-amino-2-methyl-4-nitrobenzoic acid) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 624-75-9(Iodoacetonitrile)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量